gamma-Cyhalothrin

Catalog No.
S631745
CAS No.
76703-62-3
M.F
C23H19ClF3NO3
M. Wt
449.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Cyhalothrin

CAS Number

76703-62-3

Product Name

gamma-Cyhalothrin

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C23H19ClF3NO3

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1

InChI Key

ZXQYGBMAQZUVMI-GCMPRSNUSA-N

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

Solubility

Solubility in water: none

Synonyms

alpha-cyano-3-phenoxybenzyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl cyclopropanecarboxylate, cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, cyhalothrin, lambclacyhalothrin, lambda-cyhalothrin, lambdacyhalothrin, OMS 3021, OMS-3021, PP 321

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C

Insecticide Efficacy and Resistance:

  • Mode of Action: Research efforts are directed towards understanding gamma-cyhalothrin's insecticidal mode of action at the molecular level. Studies show it disrupts nerve impulses in insects by targeting sodium channels in their nervous system []. This knowledge is crucial for developing more targeted insecticides and mitigating resistance development in insect populations.
  • Resistance Management: Research is ongoing to assess the development of resistance to gamma-cyhalothrin in various insect pests. This research helps develop resistance management strategies, such as rotating insecticides with different modes of action, to maintain its effectiveness in pest control [].

Environmental Fate and Impact:

  • Environmental Impact: Studies have been conducted to assess the environmental impact of gamma-cyhalothrin, particularly on non-target organisms. Research suggests that it can be toxic to aquatic invertebrates and fish, highlighting the importance of careful application and following recommended guidelines to minimize environmental risks [].
  • Biodegradation: Research is underway to understand the degradation pathways of gamma-cyhalothrin in different environmental compartments, such as soil and water. This information is essential for predicting its environmental persistence and potential risks [].

Alternative Applications:

  • Vector Control: Gamma-cyhalothrin's insecticidal properties are being investigated for their potential role in controlling disease-transmitting insects, such as mosquitoes that carry malaria and dengue fever. Research is focused on developing long-lasting insecticidal nets and indoor residual spraying formulations to reduce disease transmission [].
  • Biomedical Applications: Emerging research explores the potential use of gamma-cyhalothrin derivatives in developing new drugs for treating various diseases, including cancer and neurodegenerative disorders. However, this field of research is still in its early stages, and further studies are needed to evaluate the safety and efficacy of these potential applications [].

Gamma-cyhalothrin is a single stereoisomer of the pyrethroid insecticide cyhalothrin []. Pyrethroids are man-made insecticides mimicking the structure and mode of action of natural pyrethrins found in chrysanthemums. Gamma-cyhalothrin is valued in scientific research for its potent insecticidal properties [].


Molecular Structure Analysis

Gamma-cyhalothrin possesses a complex molecular structure with key features:

  • Cyano cyclopropane core: This core structure is essential for insecticidal activity.
  • Ester linkage: The ester linkage connects the cyclopropane core to a cyano-containing moiety, influencing its interaction with insect nervous systems.
  • Chlorine atom: The presence of chlorine enhances the insecticidal properties.

Chemical Reactions Analysis

Gamma-cyhalothrin undergoes environmental degradation through processes like hydrolysis (water breaking down the molecule) and photolysis (light breaking down the molecule). These reactions transform gamma-cyhalothrin into other compounds.


Physical And Chemical Properties Analysis

  • Melting point: 127-129 °C []
  • Boiling point: Decomposes above 220 °C []
  • Solubility: Slightly soluble in water, highly soluble in organic solvents []

Gamma-cyhalothrin acts as a neurotoxin in insects. It disrupts the sodium ion channels in their nerve cells, leading to uncontrolled nerve impulses, paralysis, and death [].

Gamma-Cyhalothrin functions primarily through the disruption of sodium ion channels in nerve cells. The compound binds to these channels, prolonging their opening and leading to continuous depolarization of the neuronal membrane. This mechanism results in neurotoxic effects, which can manifest as hyperactivity followed by paralysis in insects . The presence of halogens enhances its stability and persistence in the environment, contributing to its efficacy as an insecticide .

The biological activity of gamma-cyhalothrin is primarily linked to its neurotoxic effects on insects. It has been shown to be particularly effective against a variety of pests, including aphids, beetles, and moths. The toxicity varies significantly among different enantiomers; for instance, the (-) enantiomer has a reported 24-hour lethal concentration (LC50) of 2.03 µg/L in zebrafish, whereas the (+) enantiomer shows much lower toxicity . Its action on gamma-aminobutyric acid receptors further complicates its biological profile by potentially affecting chloride and calcium channels in nerve filaments .

Gamma-Cyhalothrin can be synthesized through several methods involving the reaction of phenoxybenzyl alcohol with cyanoacetic acid derivatives. A common synthetic route includes:

  • Formation of the Cyano Group: Reacting phenoxybenzyl alcohol with cyanoacetic acid under acidic conditions.
  • Cyclopropanation: Introducing a cyclopropane ring via cyclopropanation reactions.
  • Chlorination: Chlorination at specific positions to introduce the halogen substituents necessary for biological activity.

The synthesis often requires careful control of reaction conditions to ensure high yields of the desired enantiomer .

Gamma-Cyhalothrin is primarily used as an insecticide in agricultural settings for crops such as cotton, corn, and various fruits and vegetables. Its applications extend to:

  • Crop Protection: Effective against a wide range of agricultural pests.
  • Public Health: Utilized in vector control programs for mosquitoes.
  • Veterinary Medicine: Employed in controlling ectoparasites in livestock.

The compound's high toxicity to insects makes it a valuable tool in integrated pest management strategies .

Research indicates that gamma-cyhalothrin interacts with various biological systems beyond insects. Its neurotoxic effects can influence non-target organisms through environmental exposure. Studies have shown that prolonged exposure can lead to significant ecological impacts, particularly on aquatic ecosystems where it can accumulate and affect fish populations adversely . Additionally, interaction with mammalian systems raises concerns regarding its potential health effects on humans and domestic animals.

Gamma-Cyhalothrin belongs to a class of compounds known as pyrethroids, which are synthetic analogs of natural pyrethrins derived from chrysanthemum flowers. Below is a comparison with other similar compounds:

CompoundStructure TypeInsecticidal ActivityToxicity Level
Lambda-CyhalothrinPyrethroidHighVery High
PermethrinPyrethroidModerateModerate
DeltamethrinPyrethroidHighHigh
BifenthrinPyrethroidHighModerate

Uniqueness: Gamma-cyhalothrin is distinguished by its specific stereochemistry and higher efficacy against certain pest species compared to other pyrethroids. Its unique cyano group enhances its neurotoxic properties while maintaining lower environmental persistence compared to some other compounds .

Physical Description

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE).

XLogP3

6.1

Density

Relative density (water = 1): 1.3

LogP

6.8 (LogP)
7.0

Melting Point

49.2 °C

UNII

GOI9BD654Y

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

3.35e-09 mmHg
Vapor pressure, Pa at 20 °C:

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

91465-08-6
76703-62-3

Use Classification

Agrochemicals -> Insecticides
Insecticides

Dates

Modify: 2023-08-15

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